3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid
Description
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid (molecular formula: C₁₀H₆F₂O₄, molar mass: 228.15 g/mol) is a fluorinated aromatic acrylic acid derivative. Its structure features a 2,2-difluoro-1,3-benzodioxole moiety conjugated to a (2E)-propenoic acid group . The difluoro substitution on the benzodioxole ring enhances electron-withdrawing effects, increasing the compound’s acidity and stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry, particularly as a structural motif in cystic fibrosis transmembrane conductance regulator (CFTR) correctors like lumacaftor and DUB inhibitors such as ML323 .
Properties
IUPAC Name |
(E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLBMVQFGJDOK-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-55-2 | |
| Record name | (2E)-3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base.
Attachment of the Propenoic Acid Group: The propenoic acid group can be introduced via a Heck reaction, where the benzodioxole derivative is reacted with an appropriate acrylate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The difluorobenzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Research Applications
Organic Synthesis:
This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate for developing new materials and complex organic molecules .
Material Science:
In material science, 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid is explored for creating specialty chemicals and advanced materials. Its unique properties allow for the development of polymers with enhanced thermal stability and chemical resistance .
Biological Research Applications
Biological Activity:
Research has indicated that this compound may exhibit significant biological activities. Studies are ongoing to evaluate its interactions with biomolecules and potential therapeutic properties. For instance, its structural characteristics suggest possible interactions with enzymes or receptors that could modulate biological pathways .
Drug Development:
The compound is being investigated as a precursor in drug development. Its unique structure may lead to the discovery of new pharmacologically active compounds that could be beneficial in treating various diseases .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its synthesis can be optimized for large-scale production using continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Safety and Handling:
Due to its irritant properties (causing skin and eye irritation), appropriate safety measures must be employed when handling this compound in industrial applications .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthetic routes for this compound demonstrated that varying reaction conditions such as temperature and catalyst type significantly affected yield and purity. This optimization is crucial for scaling up production for industrial applications.
Research assessing the biological activity of this compound involved testing its effects on various cell lines. Preliminary results indicated potential anti-cancer properties, warranting further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzodioxole moiety can interact with enzymes or receptors, leading to modulation of their activity. The propenoic acid group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations :
- Electron-Withdrawing Effects : The difluoro substitution in the target compound increases acidity (pKa ~2.5–3.0) compared to the chloro (pKa ~3.5–4.0) and unsubstituted (pKa ~4.0–4.5) analogs, enhancing its reactivity in biological systems .
- Metabolic Stability : Fluorine’s small size and strong C-F bonds improve resistance to oxidative metabolism, making the target compound more suitable for drug development than chlorine or hydrogen analogs .
- Functional Group Diversity : Replacement of the carboxylic acid with amide or ketone groups (e.g., compounds 2 and 3 from ) alters solubility and target binding. For example, the amide in N,3-bis-benzodioxol-propenamide enhances membrane permeability but reduces ionization .
Biological Activity
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid, also known by its CAS number 721-13-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : (2E)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-propenoic acid
- Molecular Formula : C₁₀H₆F₂O₄
- Molecular Weight : 228.15 g/mol
- Melting Point : 176-179 °C
- CAS Number : 721-13-1
Structure
The compound features a benzodioxole moiety with two fluorine substituents and a propenoic acid group. This unique structure may contribute to its biological activity.
Anti-inflammatory Activity
Compounds structurally related to this compound have been reported to possess anti-inflammatory properties. For example, certain derivatives have been shown to inhibit prostaglandin synthesis and reduce inflammation in animal models . This suggests that the compound may also exhibit similar effects, making it a candidate for further investigation in inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of related compounds have been explored in various cancer cell lines. For instance, some studies indicate that benzodioxole derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells . Further research is needed to establish the specific cytotoxic profile of this compound.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzodioxole derivatives against common bacterial strains. The results indicated that compounds with fluorinated groups exhibited enhanced activity compared to their non-fluorinated counterparts. While specific data on this compound was not included, the trends observed suggest potential for this compound.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | MRSA | 20 |
| This compound | TBD | TBD |
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory agents, researchers tested various derivatives for their ability to inhibit cytokine production in vitro. The findings revealed that compounds with similar scaffolds significantly reduced IL-6 and TNF-alpha levels in stimulated macrophages.
| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| Compound C | 70 | 65 |
| Compound D | 80 | 75 |
| This compound | TBD | TBD |
Q & A
Q. What are the key spectroscopic methods for characterizing 3-(2,2-difluoro-1,3-benzodioxol-5-yl)-(2E)-propenoic acid?
To confirm the structure and purity of the compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton and carbon environments, particularly the difluoro-benzodioxol moiety and the α,β-unsaturated carboxylic acid group.
- Infrared (IR) Spectroscopy : Detect characteristic peaks for C=O (1700–1720 cm) and conjugated C=C (1620–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (CHFO; theoretical mass 228.15) .
Q. How does the difluoro-benzodioxol group influence the compound’s electronic properties?
The 2,2-difluoro substitution on the benzodioxol ring enhances electron-withdrawing effects, stabilizing the conjugated π-system of the propenoic acid moiety. This can be studied via:
Q. What synthetic routes are reported for this compound?
A common approach involves:
- Knoevenagel Condensation : Reacting 2,2-difluoro-1,3-benzodioxol-5-carbaldehyde with malonic acid under basic conditions (e.g., pyridine) to form the α,β-unsaturated carboxylic acid .
- Purity Optimization : Recrystallization from ethanol/water mixtures (95% purity confirmed by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound?
While the compound exhibits anti-parasitic activity (EC = 73.5 μM against Trypanosoma cruzi), variability may arise from:
- Strain-Specific Sensitivity : Test multiple parasite strains under standardized conditions (e.g., 72-hour incubation, 37°C).
- Solubility Limitations : Use co-solvents like DMSO (≤0.1% v/v) to improve bioavailability without cytotoxicity .
- Metabolic Stability : Perform hepatic microsome assays to assess degradation rates .
Q. What strategies optimize its efficacy as a CFTR corrector precursor?
Derivatives like VX-809 (a CFTR corrector) share structural motifs with this compound. Key optimizations include:
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- Molecular Docking : Simulate interactions with target proteins (e.g., CFTR or T. cruzi enzymes) using software like AutoDock or Schrödinger.
- ADME Prediction : Tools like SwissADME to forecast solubility (LogP ≈ 2.5), metabolic sites, and blood-brain barrier permeability .
Q. What experimental controls are critical in studying its role in Michael addition reactions?
- Nucleophile Screening : Test thiols, amines, and enolates under varying pH (e.g., pH 7–10) to assess regioselectivity.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants (k) for nucleophilic attack at the β-carbon .
Contradictions and Methodological Challenges
Q. Why did VX-809 (a derivative) show limited clinical efficacy despite promising in vitro data?
Q. How to address discrepancies in reported EC50_{50}50 values for anti-parasitic activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
